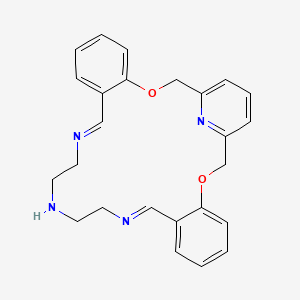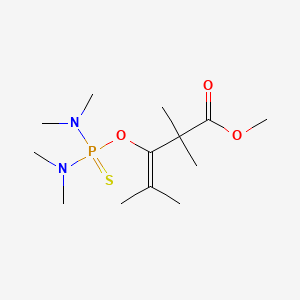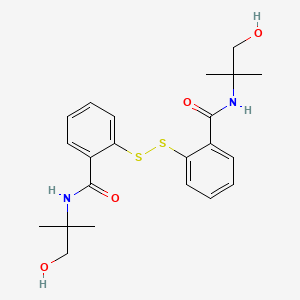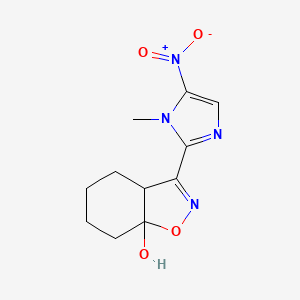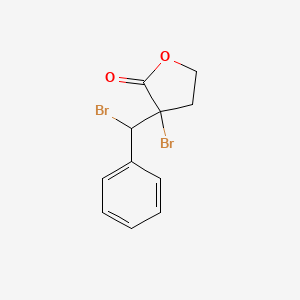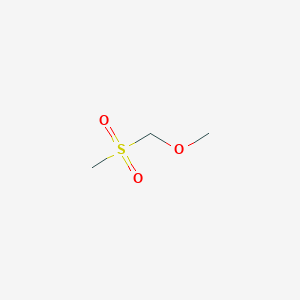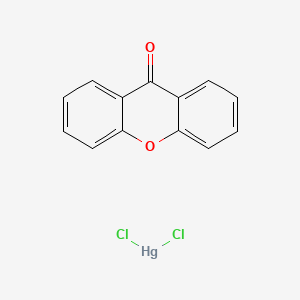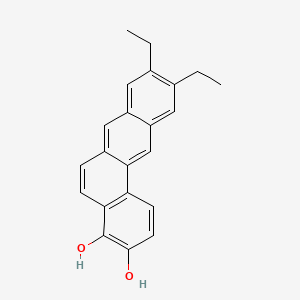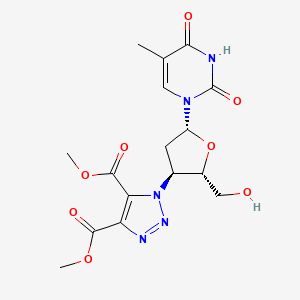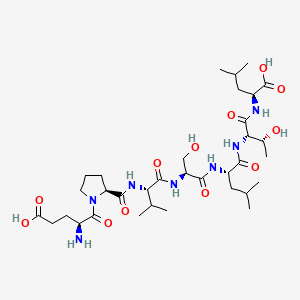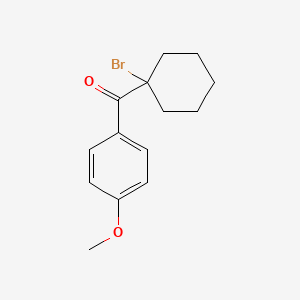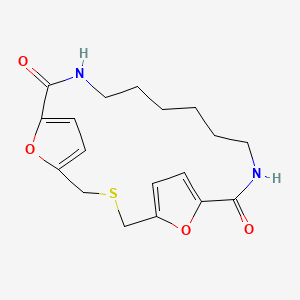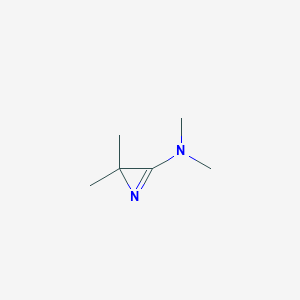
Spiropentane-1,1,2,2-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiropentane-1,1,2,2-d4: is a deuterated derivative of spiropentane, a hydrocarbon with the formula C5H4D4. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions. The molecular weight of this compound is 72.1417 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiropentane-1,1,2,2-d4 involves multiple steps. One method starts with perdeutero-dibromo ethane, which undergoes a series of reactions to form the desired compound. The process includes alkylation of diethyl malonate with perdeutero-dibromo ethane to produce cyclopropyl malonate, followed by further reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis typically involves laboratory-scale procedures with precise control over reaction conditions to ensure the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Spiropentane-1,1,2,2-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.
Reduction: Reduction reactions may involve the conversion of this compound to other deuterated hydrocarbons.
Substitution: Halogenation reactions, such as the substitution of hydrogen atoms with halogens, have been observed.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens for substitution reactions and various oxidizing or reducing agents for other transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, halogenation can produce 1-(halogenomethyl)cyclopropylmethyl radicals, while oxidation and reduction reactions yield different deuterated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Spiropentane-1,1,2,2-d4 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of spiro-connected cycloalkanes and their reactivity.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.
Medicine: Research into deuterated compounds often explores their potential for improved pharmacokinetics and reduced metabolic degradation.
Industry: Limited industrial applications, primarily used in research settings.
Wirkmechanismus
The mechanism of action for Spiropentane-1,1,2,2-d4 involves its interactions at the molecular level. The presence of deuterium atoms can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiropentane (C5H8): The non-deuterated version of Spiropentane-1,1,2,2-d4, with similar structural properties but different isotopic composition.
Cyclopropanes: Compounds with three-membered carbon rings, sharing some structural similarities with spiropentane.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can alter its physical and chemical properties compared to non-deuterated spiropentane. This uniqueness makes it valuable in research applications where isotopic labeling is essential .
Eigenschaften
CAS-Nummer |
14996-50-0 |
|---|---|
Molekularformel |
C5H8 |
Molekulargewicht |
72.14 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuteriospiro[2.2]pentane |
InChI |
InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2/i1D2,2D2 |
InChI-Schlüssel |
OGNAOIGAPPSUMG-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C1(C(C12CC2)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC12CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


